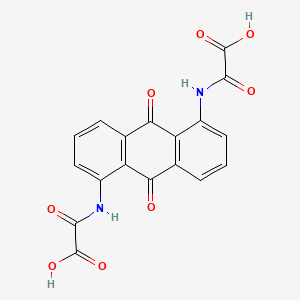

N,N'-Anthraquinone-1,5-diyldi(oxamic acid)

Description

Contextualization of Anthraquinone-Based Architectures in Contemporary Chemistry

Anthraquinone (B42736) and its derivatives are a class of aromatic organic compounds that have garnered significant interest in various fields of chemistry. nih.gov Their rigid, planar structure and inherent redox activity make them ideal components in the design of advanced materials. In contemporary chemistry, anthraquinone-based architectures are prominently featured in the development of:

Energy Storage Materials: Anthraquinone derivatives are explored as electrode materials in rechargeable batteries due to their ability to undergo reversible redox reactions. Their incorporation into covalent organic frameworks (COFs) has been shown to enhance the stability and performance of battery cathodes.

Functional Dyes and Pigments: The chromophoric nature of the anthraquinone core has led to its widespread use in the dye industry. Research continues to focus on synthesizing novel derivatives with tailored colors and improved fastness properties.

Chemosensors: The ability of the anthraquinone moiety to interact with various analytes through mechanisms like photoinduced electron transfer or hydrogen bonding makes it a valuable component in the design of fluorescent and colorimetric sensors.

Photocatalysis: Anthraquinone-based materials can act as photosensitizers, absorbing light and promoting chemical reactions. Their use in metal-organic frameworks (MOFs) has been shown to create bifunctional photocatalysts for C-H bond activation.

Significance of Oxamic Acid Linkers in Organic Framework Design

Oxamic acid and its derivatives are recognized for their utility as linkers in the construction of coordination polymers and metal-organic frameworks. The presence of both a carboxylic acid and an amide group provides multiple coordination sites, allowing for the formation of robust and intricate network structures. The significance of oxamic acid linkers lies in their:

Chelating Ability: The bidentate nature of the oxamate (B1226882) group enables strong binding to metal ions, contributing to the stability of the resulting frameworks.

Hydrogen Bonding Capabilities: The amide functionality can participate in hydrogen bonding interactions, which can play a crucial role in directing the self-assembly of supramolecular structures and enhancing the stability of the final material.

Versatility in Coordination Chemistry: Oxamic acid-derived ligands have been successfully employed to synthesize a variety of metal complexes with interesting magnetic and photoluminescent properties. researchgate.net

The synthesis of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) would likely involve the reaction of 1,5-diaminoanthraquinone (B86024) with an oxalyl derivative, such as oxalyl chloride. dergipark.org.tr This would create amide linkages and introduce the terminal carboxylic acid groups.

Research Landscape and Future Trajectories for N,N'-Anthraquinone-1,5-diyldi(oxamic acid)

Currently, the research landscape for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) is sparse, with no dedicated studies on its synthesis, characterization, or application readily found in peer-reviewed literature. However, based on the functionalities present in the molecule, several future research trajectories can be envisioned:

Synthesis and Characterization: A foundational study would involve the development of a reliable synthetic route for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) and its thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Coordination Chemistry and MOF Synthesis: The two oxamic acid moieties make this molecule an excellent candidate for a ditopic linker in the synthesis of novel metal-organic frameworks. The resulting MOFs could exhibit interesting properties stemming from the combination of the redox-active anthraquinone core and the coordinated metal centers. Potential applications could include gas storage, catalysis, and sensing.

Development of Redox-Active Polymers: The bifunctional nature of the molecule could be exploited for the synthesis of novel polyamides or other polymers. These materials could possess inherent redox activity, making them suitable for applications in energy storage or as stimuli-responsive materials.

Supramolecular Chemistry: The potential for both hydrogen bonding and π-π stacking (from the anthraquinone core) could be explored in the context of supramolecular self-assembly to create ordered nanostructures with tailored properties.

Structure

3D Structure

Properties

CAS No. |

82-19-9 |

|---|---|

Molecular Formula |

C18H10N2O8 |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

2-[[5-(oxaloamino)-9,10-dioxoanthracen-1-yl]amino]-2-oxoacetic acid |

InChI |

InChI=1S/C18H10N2O8/c21-13-7-3-1-5-9(19-15(23)17(25)26)11(7)14(22)8-4-2-6-10(12(8)13)20-16(24)18(27)28/h1-6H,(H,19,23)(H,20,24)(H,25,26)(H,27,28) |

InChI Key |

LNDNGSJOTCICSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for N,n Anthraquinone 1,5 Diyldi Oxamic Acid

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) logically disconnects the molecule at the two amide bonds. This bond cleavage reveals two primary precursors: 1,5-diaminoanthraquinone (B86024) and a source of the oxalyl group. The most common and reactive source for the oxalyl moiety is oxalyl chloride, although diethyl oxalate (B1200264) can also be employed.

Therefore, the key synthetic challenge lies in the efficient preparation of the core precursor, 1,5-diaminoanthraquinone. This intermediate is typically synthesized from 1,5-dinitroanthraquinone (B1294578) through a reduction reaction. Various methods have been reported for this transformation, often involving the use of reducing agents like sodium sulfide (B99878) or catalytic hydrogenation. A common industrial approach involves the reaction of 1,5-dinitroanthraquinone with ammonia (B1221849) in an aqueous medium or an organic solvent under elevated temperature and pressure. The choice of solvent and reaction conditions can significantly influence the yield and purity of the resulting 1,5-diaminoanthraquinone.

Table 1: Precursors for the Synthesis of N,N'-Anthraquinone-1,5-diyldi(oxamic acid)

| Precursor | Chemical Structure | Role in Synthesis |

|---|---|---|

| 1,5-Diaminoanthraquinone |  |

Provides the core anthraquinone (B42736) scaffold and the two amino groups for amidation. |

| Oxalyl Chloride |  |

Acts as the acylating agent, providing the two oxamic acid moieties. |

Detailed Synthetic Pathways for the Core Anthraquinone-Oxamic Acid Scaffold

The formation of the N,N'-Anthraquinone-1,5-diyldi(oxamic acid) scaffold is achieved through the acylation of 1,5-diaminoanthraquinone. This can be accomplished using primarily two different reagents: oxalyl chloride or diethyl oxalate.

The reaction of 1,5-diaminoanthraquinone with an acylating agent results in the formation of two amide bonds. The optimization of this amidation reaction is crucial for achieving a high yield of the desired product. Key parameters that require careful consideration include:

Stoichiometry: A slight excess of the acylating agent is often used to ensure complete conversion of the diamine.

Solvent: Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) (THF) are typically employed, especially when using the highly reactive oxalyl chloride, to prevent unwanted side reactions.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) initially to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.

Base: In the case of using oxalyl chloride, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrochloric acid byproduct, which can otherwise protonate the unreacted amine, rendering it unreactive.

Table 2: Optimization Parameters for Amidation Reactions

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Aprotic (e.g., THF, DCM) | Prevents reaction with the acylating agent. |

| Temperature | 0 °C to reflux | Controls reaction rate and minimizes side products. |

| Base | Triethylamine, Pyridine | Neutralizes acidic byproducts. |

| Reaction Time | 2-24 hours | Ensures complete conversion of starting materials. |

Two principal strategies are employed for the coupling of 1,5-diaminoanthraquinone with the oxalyl moiety:

Using Oxalyl Chloride: This is a highly efficient method due to the high reactivity of oxalyl chloride. The reaction is typically fast and proceeds to completion at moderate temperatures. The general procedure involves dissolving 1,5-diaminoanthraquinone in a suitable aprotic solvent, cooling the solution in an ice bath, and then adding oxalyl chloride dropwise, often in the presence of a base like triethylamine. The reaction mixture is then stirred at room temperature until completion. The resulting product is the di(acyl chloride), which is subsequently hydrolyzed to the desired di(oxamic acid) during workup.

Using Diethyl Oxalate: This method offers a milder alternative to oxalyl chloride. The reaction generally requires higher temperatures (reflux) and longer reaction times. The reaction involves heating a mixture of 1,5-diaminoanthraquinone and diethyl oxalate, often in a high-boiling solvent like ethanol (B145695) or N,N-dimethylformamide (DMF). The byproduct of this reaction is ethanol, which is less corrosive than HCl. This method avoids the need for a base to scavenge acid. Following the reaction, the resulting ester is hydrolyzed to the carboxylic acid.

Green Chemistry Principles in N,N'-Anthraquinone-1,5-diyldi(oxamic acid) Synthesis

Applying green chemistry principles to the synthesis of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) can minimize its environmental impact. Key areas of focus include:

Atom Economy: The reaction with oxalyl chloride, when properly controlled, can have a high atom economy, as the main byproduct is HCl, which can be neutralized. The reaction with diethyl oxalate also has good atom economy, with ethanol as the primary byproduct.

Use of Safer Solvents: Exploring the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), as alternatives to chlorinated solvents would be a significant improvement. Solvent-free reactions, where the reactants are heated together without a solvent, could also be investigated, particularly for the reaction with diethyl oxalate.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption. Microwave-assisted synthesis is a potential technique to explore for accelerating the reaction and reducing energy usage.

Catalysis: While the uncatalyzed reaction is often efficient, exploring the use of non-toxic, recyclable catalysts could enhance the reaction rate and selectivity, potentially allowing for milder reaction conditions. For instance, boric acid has been shown to catalyze amidation reactions under greener conditions.

Purification Techniques and Yield Optimization for High Purity N,N'-Anthraquinone-1,5-diyldi(oxamic acid)

Achieving high purity of the final product is essential. Common purification techniques for aromatic amides like N,N'-Anthraquinone-1,5-diyldi(oxamic acid) include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and may involve polar solvents like ethanol, acetic acid, or DMF, potentially mixed with water.

Washing: The crude product can be washed with various solvents to remove unreacted starting materials and byproducts. For instance, washing with water can remove any remaining acid, while washing with a non-polar solvent can remove non-polar impurities.

Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography can be employed. A suitable eluent system would need to be developed to separate the desired product from any impurities.

Yield optimization is an iterative process that involves systematically adjusting reaction parameters. This can be guided by techniques such as Design of Experiments (DoE) to efficiently explore the effects of multiple variables (e.g., temperature, reactant ratio, catalyst loading) on the reaction yield.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N,N'-Anthraquinone-1,5-diyldi(oxamic acid) |

| 1,5-Diaminoanthraquinone |

| 1,5-Dinitroanthraquinone |

| Oxalyl chloride |

| Diethyl oxalate |

| Triethylamine |

| Pyridine |

| Dichloromethane |

| Chloroform |

| Tetrahydrofuran (THF) |

| N,N-Dimethylformamide (DMF) |

| Ethanol |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| Cyclopentyl methyl ether (CPME) |

| Boric acid |

Advanced Structural Elucidation and Conformational Analysis of N,n Anthraquinone 1,5 Diyldi Oxamic Acid

Single-Crystal X-ray Diffraction Studies of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) and Its Co-Crystals

A thorough search for single-crystal X-ray diffraction data for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) did not yield any specific crystallographic studies. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed intramolecular bond lengths and angles, which are essential for a complete structural understanding, remains undetermined. There are also no published reports on the formation and crystallographic analysis of co-crystals involving this compound.

Solid-State NMR Spectroscopy for Probing Molecular Packing and Dynamics

There is no available literature detailing the solid-state Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N,N'-Anthraquinone-1,5-diyldi(oxamic acid). Such studies would be crucial for understanding the molecular packing in the solid state, identifying polymorphic forms, and investigating the dynamics of the molecule in its crystalline lattice. Without these studies, insights into the local chemical environments and intermolecular interactions of the compound in the solid phase are absent.

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Identification and Conformational Insights

While general FT-IR and Raman spectroscopic studies have been conducted on various anthraquinone (B42736) derivatives, specific experimental spectra and detailed vibrational band assignments for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) are not available in the reviewed literature. A detailed analysis of its vibrational modes would provide valuable information for confirming the presence of its characteristic functional groups (amides, carboxylic acids, and ketones) and for gaining insights into its conformational properties.

High-Resolution Mass Spectrometry for Precise Structural Confirmation

No specific high-resolution mass spectrometry (HRMS) data for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) has been found in the public domain. HRMS analysis is a critical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. Detailed fragmentation studies, which would help to further elucidate the compound's structure, are also unavailable.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Investigations (If Applicable to Derivatives)

N,N'-Anthraquinone-1,5-diyldi(oxamic acid) is an achiral molecule, and therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for its stereochemical investigation. Furthermore, a search for chiral derivatives of this compound that have been studied by these methods did not yield any results.

Computational and Theoretical Investigations of N,n Anthraquinone 1,5 Diyldi Oxamic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

No published studies were found that specifically detail DFT calculations for N,N'-Anthraquinone-1,5-diyldi(oxamic acid). Such studies would typically provide insights into the molecule's electronic properties.

HOMO-LUMO Energy Gaps and Redox Potentials

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, or the calculated redox potentials for this specific compound.

Charge Distribution and Electrostatic Potential Mapping

Specific charge distribution analyses and electrostatic potential maps for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) have not been reported in the reviewed literature.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

No literature detailing molecular dynamics simulations to assess the conformational flexibility or intermolecular interaction patterns of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) could be located.

Quantum Chemical Topology Analysis (QTAIM) for Bonding Characterization

There are no QTAIM analyses available in the scientific literature that characterize the chemical bonds within N,N'-Anthraquinone-1,5-diyldi(oxamic acid).

Spectroscopic Property Prediction and Validation through Computational Methods

Computational predictions of spectroscopic properties (such as UV-Vis, IR, or NMR spectra) and their experimental validation for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) are not present in the available research.

Reaction Pathway Analysis and Transition State Modeling for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) Transformations

No studies on the reaction pathways or transition state modeling for chemical transformations involving N,N'-Anthraquinone-1,5-diyldi(oxamic acid) have been published.

Chemical Reactivity, Derivatization, and Functionalization of N,n Anthraquinone 1,5 Diyldi Oxamic Acid

Modifications at the Anthraquinone (B42736) Core

The reactivity of the anthraquinone nucleus is significantly influenced by the strong electron-withdrawing effect of its two carbonyl groups. This deactivation makes the aromatic rings less susceptible to electrophilic attack compared to benzene (B151609) but facilitates nucleophilic substitution reactions. colab.ws The presence of the 1,5-di(oxamido) substituents further modifies this reactivity. The amide nitrogen atoms can donate electron density to the ring, activating it towards electrophilic substitution, while the adjacent carbonyl groups of the oxamido moiety are electron-withdrawing.

However, in many cases, direct SEAr on anthraquinones containing activating amino or hydroxyl groups is more feasible after reduction of the quinone to its leuco form (dihydroanthraquinone), which possesses a more electron-rich aromatic system. colab.ws The subsequent reaction with an electrophile is followed by re-oxidation to the anthraquinone state.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Potential Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Dinitro- or Tetranitro- derivatives (e.g., substitution at 2,4,6,8 positions) | Requires harsh conditions; potential for oxidation and degradation. |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Di- or Tetra-halogenated derivatives | Substitution pattern depends on reaction conditions. |

| Sulfonation | Fuming H₂SO₄ (oleum) | Disulfonic or Tetrasulfonic acid derivatives | Reaction is often reversible and temperature-dependent. |

The electron-deficient nature of the anthraquinone core makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions bearing a suitable leaving group (e.g., a halogen or nitro group). While the parent N,N'-Anthraquinone-1,5-diyldi(oxamic acid) does not have such leaving groups, its halogenated or nitrated derivatives would be excellent substrates for SNAr reactions. Nucleophiles such as amines, alkoxides, or thiolates could displace the leaving groups to introduce new functionalities onto the anthraquinone core. For instance, the reaction of a hypothetical 2,6-dibromo-N,N'-anthraquinone-1,5-diyldi(oxamic acid) with an amine (R-NH₂) would yield the corresponding 2,6-diamino-substituted product. nih.gov

Functionalization Strategies at the Oxamic Acid Moieties

The two terminal carboxylic acid groups of the oxamic acid moieties are primary sites for derivatization, allowing for the extension of the molecular structure and the introduction of new chemical properties.

Standard organic synthesis methods can be readily applied to functionalize the carboxylic acid groups.

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) via Fischer esterification yields the corresponding diesters. This process allows for the incorporation of a wide variety of alkyl or aryl groups, modulating the solubility and electronic properties of the molecule.

Amidation: The carboxylic acid groups can be converted into amides by reaction with primary or secondary amines. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid. Alternatively, conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, affords the desired diamide. researchgate.net These amidation reactions are crucial for linking the molecule to peptides, polymers, or other functional units. nih.govnih.gov

Table 2: Representative Functionalization of Oxamic Acid Moieties

| Reaction Type | Reagents | Functional Group Formed | Example Product |

|---|---|---|---|

| Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.) | Methyl Ester (-COOCH₃) | N,N'-Anthraquinone-1,5-diyldi(methyl oxamate) |

| Amidation | Benzylamine, EDC, HOBt | N-Benzyl Amide (-CONHCH₂Ph) | 1,5-Bis(N'-benzyl-oxamido)anthraquinone |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | N,N'-Anthraquinone-1,5-diyldi(oxamoyl chloride) |

The oxamic acid functionality is an excellent chelating ligand for a wide range of metal ions. mdpi.com Each oxamido group (-NH-CO-COOH) contains multiple potential donor atoms (the amide and carboxyl oxygens, and the amide nitrogen). The presence of two such groups at the 1,5-positions makes N,N'-Anthraquinone-1,5-diyldi(oxamic acid) a versatile building block for coordination polymers and metal-organic frameworks (MOFs). The specific coordination mode depends on the metal ion, the pH of the solution, and the solvent system used. The rigid anthraquinone spacer ensures that the resulting coordination structures are well-defined and potentially porous. These materials are of interest for applications in catalysis, gas storage, and sensing. mdpi.com

Table 3: Potential Metal Coordination with Oxamic Acid Ligand

| Metal Ion | Potential Coordination Sites | Resulting Structure Type |

|---|---|---|

| Cu(II), Zn(II) | Carboxylate oxygens, amide oxygen | Coordination polymers, MOFs |

| Fe(III), Cr(III) | Carboxylate oxygens | Polynuclear clusters, 1D or 2D polymers |

| Lanthanides (e.g., Eu(III), Tb(III)) | Carboxylate oxygens | Luminescent coordination polymers |

Photochemical and Electrochemical Reactivity of N,N'-Anthraquinone-1,5-diyldi(oxamic acid)

The photochemical and electrochemical properties of the molecule are dominated by the anthraquinone core, which is a well-known redox-active and photo-active chromophore.

The defining electrochemical feature of the anthraquinone core is its ability to undergo a reversible two-electron, two-proton reduction to the corresponding hydroquinone. researchgate.net This process occurs in two distinct single-electron steps, often involving a stable semiquinone radical anion intermediate. The reduction potential is sensitive to the electronic nature of the substituents on the aromatic rings. nih.gov The electron-withdrawing nature of the 1,5-di(oxamido) groups is expected to shift the reduction potential of the anthraquinone core to more positive (less negative) values compared to unsubstituted anthraquinone, making it easier to reduce. This tunability of redox potential is a key feature in the design of anthraquinone-based materials for applications such as redox-flow batteries and electrocatalysis. researchgate.netnih.gov

The photochemical reactivity of anthraquinones involves the excitation of the molecule by UV or visible light to an excited singlet state, followed by efficient intersystem crossing to a triplet state. This triplet state can act as a photosensitizer, for example, by generating singlet oxygen or by abstracting hydrogen atoms from other molecules, leading to photoreduction. researchgate.net The specific absorption and emission properties of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) would be influenced by the oxamido substituents, which can affect the energy levels of the molecular orbitals involved in the electronic transitions.

Table 4: Expected Electrochemical and Photochemical Properties

| Property | Description | Expected Influence of Substituents |

|---|---|---|

| Redox Potential (E½) | Reversible two-electron reduction of quinone to hydroquinone. | More positive potential compared to unsubstituted anthraquinone due to electron-withdrawing oxamido groups. |

| UV-Vis Absorption | Characterized by π-π* and n-π* transitions. | Shifts in absorption maxima (λ_max) and molar absorptivity compared to the parent anthraquinone. |

| Photoreactivity | Formation of an excited triplet state, capable of acting as a photosensitizer. | Quantum yields and excited-state lifetimes may be altered. |

Investigation of Reaction Kinetics and Mechanism Elucidation

Detailed experimental and computational studies on the reaction kinetics and mechanistic pathways for the derivatization and functionalization of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) have not been extensively reported. While the general reactivity of anthraquinones is understood, specific rate constants, activation energies, and reaction orders for this particular compound are not documented in the available literature.

Elucidation of reaction mechanisms, whether through spectroscopic analysis, isotopic labeling studies, or computational modeling, is crucial for understanding and optimizing chemical transformations. However, such in-depth investigations focused solely on N,N'-Anthraquinone-1,5-diyldi(oxamic acid) are yet to be published. The broader field of anthraquinone chemistry has seen studies on various functionalization reactions, including nucleophilic aromatic substitution and reactions catalyzed by transition metals. colab.ws These studies provide a foundational understanding of how the anthraquinone scaffold behaves, but direct extrapolation of kinetic and mechanistic data to N,N'-Anthraquinone-1,5-diyldi(oxamic acid) would not be scientifically rigorous without specific experimental validation.

Computational approaches, such as molecular dynamics simulations, have been employed to study the behavior of other anthraquinone derivatives, for instance, in the context of their alignment in liquid crystal hosts. rsc.org Similar computational studies could, in principle, be applied to investigate the transition states and reaction coordinates for reactions involving N,N'-Anthraquinone-1,5-diyldi(oxamic acid), thereby predicting potential reaction mechanisms. However, such theoretical studies specific to this compound are not currently available.

The hydrolysis of anthraquinone derivatives has also been a subject of study, particularly in the context of their biological activity. dntb.gov.ua Understanding the kinetics and mechanism of the hydrolysis of the oxamic acid groups in N,N'-Anthraquinone-1,5-diyldi(oxamic acid) would be essential for applications where stability in aqueous environments is a factor. Yet, specific kinetic data for this hydrolysis process are not reported.

Due to the lack of specific research, no data tables on reaction kinetics can be provided at this time.

Supramolecular Chemistry and Self Assembly of N,n Anthraquinone 1,5 Diyldi Oxamic Acid

Hydrogen Bonding Networks and Crystal Engineering

The predictable and directional nature of hydrogen bonds makes them a cornerstone of crystal engineering, enabling the rational design of solid-state architectures. The N,N'-Anthraquinone-1,5-diyldi(oxamic acid) molecule possesses a rich array of hydrogen bond donors (N-H from the amide and O-H from the carboxylic acid) and acceptors (C=O from the quinone, amide, and carboxylic acid), predisposing it to form extensive and robust hydrogen-bonded networks.

The oxamic acid moieties are expected to play a crucial role in the intermolecular interactions. Carboxylic acids are well-known to form highly stable dimeric synthons through O-H···O hydrogen bonds. tandfonline.comtandfonline.com Furthermore, the amide groups can participate in N-H···O hydrogen bonds, leading to the formation of chains or sheets. The interplay of these different hydrogen bonding motifs, often referred to as supramolecular synthons, can give rise to complex three-dimensional networks. uomphysics.net The acid-amide supramolecular synthon, a heterodimer formed through N-H···O and O-H···O hydrogen bonds, is a particularly robust interaction that could be a key feature in the crystal packing of this molecule. nih.govnih.gov

Table 1: Potential Hydrogen Bonding Interactions in N,N'-Anthraquinone-1,5-diyldi(oxamic acid)

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Synthon |

|---|---|---|---|

| Amide N-H | Quinone C=O | Intramolecular | S(6) motif |

| Carboxylic Acid O-H | Carboxylic Acid C=O | Intermolecular | Carboxylic acid dimer |

| Amide N-H | Amide C=O | Intermolecular | Amide chain/sheet |

| Amide N-H | Carboxylic Acid C=O | Intermolecular | Acid-amide heterodimer |

Formation of Organic Frameworks and Porous Materials

The rigid structure and divergent functional groups of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) make it an excellent candidate as a building block, or "linker," for the construction of porous crystalline materials such as metal-organic frameworks (MOFs) and porous organic polymers (POPs). arabjchem.org These materials are of great interest for applications in gas storage, separation, and catalysis.

Anthraquinone (B42736) derivatives, particularly those with carboxylic acid functionalities, have been successfully employed in the synthesis of MOFs. mdpi.com In these structures, the carboxylate groups coordinate with metal ions or clusters to form extended networks. The rigid anthraquinone core ensures the stability and porosity of the resulting framework. For instance, anthraquinone-2,3-dicarboxylic acid has been used to synthesize both one-dimensional and two-dimensional coordination polymers with zinc and manganese. mdpi.com Similarly, anthraquinone-based linkers have been incorporated into MOFs that act as bifunctional photocatalysts. nih.gov

The oxamic acid groups of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) offer versatile coordination modes, as both the carboxylate and the amide oxygen atoms can potentially bind to metal centers. This could lead to the formation of MOFs with unique topologies and properties. The 1,5-substitution pattern directs the connectivity in a linear fashion, which can be exploited to create one-dimensional chains or be combined with metal nodes of higher connectivity to generate two- or three-dimensional frameworks.

In the absence of metal ions, it is also conceivable that N,N'-Anthraquinone-1,5-diyldi(oxamic acid) could form porous hydrogen-bonded organic frameworks (HOFs). The extensive hydrogen bonding capabilities of the oxamic acid groups could direct the self-assembly of the molecules into a stable, porous network in the solid state.

Host-Guest Interactions and Recognition Phenomena

The well-defined structure of supramolecular assemblies derived from N,N'-Anthraquinone-1,5-diyldi(oxamic acid) can lead to the formation of cavities or channels capable of encapsulating smaller guest molecules. This host-guest chemistry is fundamental to applications in molecular sensing, separation, and transport.

The electron-deficient aromatic system of the anthraquinone core can participate in π-π stacking interactions with electron-rich guest molecules. Furthermore, the hydrogen bonding functionalities of the oxamic acid groups can provide specific recognition sites for guests that can act as hydrogen bond donors or acceptors. For example, studies on the molecular recognition of 1,5-diaminoanthraquinone (B86024), a precursor to the title compound, have shown its ability to interact with specific host molecules.

In the context of porous frameworks constructed from this molecule, the size and chemical nature of the pores would be determined by the arrangement of the linkers. These pores could selectively bind guest molecules based on size, shape, and chemical complementarity. For instance, the introduction of specific functional groups on guest molecules could lead to strong binding through hydrogen bonding with the oxamic acid moieties lining the pores of the framework.

Self-Assembly in Solution and at Interfaces

The self-assembly of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) is not limited to the solid state. In solution, the interplay of hydrogen bonding, π-π stacking, and solvophobic effects can lead to the formation of discrete supramolecular aggregates or extended polymeric structures. The nature of these assemblies would be highly dependent on the solvent, concentration, and temperature.

In polar solvents, intermolecular hydrogen bonding between the oxamic acid groups would be a dominant driving force for self-assembly. In non-polar solvents, π-π stacking of the anthraquinone cores would likely play a more significant role. Techniques such as NMR spectroscopy could be employed to study the aggregation behavior and determine the association constants of the self-assembled species in solution. unipi.it

At interfaces, such as the air-water interface, N,N'-Anthraquinone-1,5-diyldi(oxamic acid) could potentially form ordered monolayers. While the molecule itself is not strongly amphiphilic, the hydrophilic oxamic acid groups may orient towards the water subphase, while the more hydrophobic anthraquinone core is directed towards the air. Such monolayers could be transferred to solid substrates using the Langmuir-Blodgett technique to create ultrathin films with well-defined molecular organization. wikipedia.orgrsc.org The study of analogous anthraquinone derivatives has shown their ability to form stable Langmuir-Blodgett films. researchgate.net

Design Principles for Directed Supramolecular Architectures

The rational design of supramolecular architectures based on N,N'-Anthraquinone-1,5-diyldi(oxamic acid) relies on a thorough understanding of the interplay between its molecular structure and the non-covalent interactions it can engage in. Several key design principles can be outlined:

Control of Dimensionality: The linear disposition of the oxamic acid groups at the 1 and 5 positions naturally predisposes the molecule to form one-dimensional structures through head-to-tail hydrogen bonding. To achieve higher dimensionality, co-crystallization with angular or multi-topic hydrogen bonding partners, or coordination to multi-dentate metal centers is necessary.

Synthon-Based Design: The predictable nature of supramolecular synthons, such as the carboxylic acid dimer and the acid-amide heterodimer, can be exploited to guide the self-assembly process. nih.gov By carefully selecting co-formers or reaction conditions that favor a particular synthon, it is possible to direct the formation of a desired supramolecular architecture.

Hierarchical Assembly: The formation of complex supramolecular structures can be viewed as a hierarchical process. For instance, the formation of hydrogen-bonded chains of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) could be the first step, followed by the organization of these chains into two- or three-dimensional structures through weaker interactions like π-π stacking.

Solvent Effects: The choice of solvent is critical in solution-based self-assembly. Solvents that compete for hydrogen bonding sites will disfavor aggregation, while non-polar solvents will promote both hydrogen bonding and π-π stacking. This provides a handle to control the size and morphology of the resulting aggregates.

By applying these principles, it is possible to envision the creation of a wide range of functional supramolecular materials from N,N'-Anthraquinone-1,5-diyldi(oxamic acid), including porous frameworks for storage and separation, organized thin films for electronic applications, and dynamic gels with responsive properties.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| N,N'-Anthraquinone-1,5-diyldi(oxamic acid) |

| 1,5-diaminoanthraquinone |

| anthraquinone-2,3-dicarboxylic acid |

| zinc |

Applications of N,n Anthraquinone 1,5 Diyldi Oxamic Acid in Advanced Materials and Chemical Technologies Excluding Biological/clinical

Organic Electronic Materials

Specific research on the charge transport properties, semiconducting behavior, and applications in organic photovoltaics and field-effect transistors for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) could not be located.

No published data was found detailing the charge transport properties or semiconducting behavior of N,N'-Anthraquinone-1,5-diyldi(oxamic acid).

There is no available research demonstrating the use or performance of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) in organic photovoltaic devices or field-effect transistors.

Redox-Active Materials for Energy Storage Systems

While anthraquinone (B42736) derivatives are widely studied for energy storage, specific studies on the application of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) in flow batteries or supercapacitors were not identified.

No literature was found that investigates N,N'-Anthraquinone-1,5-diyldi(oxamic acid) as a redox-active material in flow batteries or supercapacitors.

There is no available data on the performance of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) as an electrode material.

Chemo/Optical Sensors and Detection Platforms (Non-biological)

Selective Recognition of Ions and Neutral Molecules

There is a notable lack of published research specifically investigating the capacity of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) for the selective recognition of either ions or neutral molecules. While the broader class of anthraquinone derivatives has been explored for chemosensing applications due to the ability of the anthraquinone core and its substituents to interact with various analytes, no specific studies detailing the binding affinities, selectivity, or host-guest chemistry of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) could be identified. The presence of the oxamic acid moieties suggests a potential for hydrogen bonding and coordination with metal ions, but empirical data from scientific studies to support this is not available.

Spectroscopic Response Mechanisms for Sensing

In the absence of studies on its recognition properties, the spectroscopic response mechanisms of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) upon potential binding events remain uncharacterized. The general photophysical properties of anthraquinones are understood, often involving intramolecular charge transfer (ICT) mechanisms that can be perturbed by the local environment or binding to an analyte, leading to changes in absorption or fluorescence spectra. However, without specific experimental data for N,N'-Anthraquinone-1,5-diyldi(oxamic acid), any discussion of its sensing mechanisms would be purely speculative.

Catalysis and Organocatalysis

Role as a Ligand in Metal-Catalyzed Reactions

No research articles were found that describe the use of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) as a ligand in metal-catalyzed reactions. The oxamic acid groups could potentially serve as coordination sites for metal centers, but the synthesis of such metal complexes and their application in catalysis have not been reported in the available literature.

Dye and Pigment Chemistry

Chromophoric Properties and Coloration Mechanisms

N,N'-Anthraquinone-1,5-diyldi(oxamic acid) belongs to the vast family of anthraquinone dyes. The fundamental chromophore is the anthraquinone core, and its color is influenced by auxochromic and anti-auxochromic groups attached to the aromatic system. The introduction of the N-linked oxamic acid groups at the 1 and 5 positions would be expected to modulate the electronic properties of the anthraquinone system and thus its color. However, specific data on the absorption maxima, molar absorptivity, and the precise coloration mechanism for this compound are not detailed in the scientific literature. While general principles of color in anthraquinone dyes are well-established, a specific analysis for this derivative is not available.

Application in Advanced Imaging or Functional Dyes (excluding biological imaging)

While specific research detailing the application of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) in advanced non-biological imaging or as a functional dye is not extensively available in the public domain, the inherent properties of the anthraquinone scaffold suggest its potential in these areas. Anthraquinone derivatives are a well-established class of compounds known for their chemical stability, distinct color, and rich electrochemical and photochemical behaviors. These characteristics are foundational to their use in various advanced material applications.

Functional dyes are materials that, in addition to providing color, exhibit specific functionalities in response to external stimuli such as light, heat, or an electric field. The core structure of N,N'-Anthraquinone-1,5-diyldi(oxamic acid), featuring the anthraquinone chromophore and oxamic acid functionalities, provides a basis for its potential as a functional dye. The oxamic acid groups could be leveraged for solubility tuning, binding to specific substrates, or for influencing the electronic properties of the molecule.

In the realm of advanced imaging, dyes are utilized for a variety of purposes beyond biological visualization, including in the development of sensors, security inks, and electro-optical devices. The photophysical properties of anthraquinone derivatives, such as their absorption and emission spectra, can be finely tuned through chemical modification. While detailed photophysical data for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) is not readily found, the general characteristics of related anthraquinone dyes can be considered.

Table 1: General Photophysical Properties of Functional Anthraquinone Dyes

| Property | Typical Range for Anthraquinone Derivatives | Potential Influence of Oxamic Acid Groups |

| Absorption Maximum (λmax) | 400-600 nm | Could induce a bathochromic (red) or hypsochromic (blue) shift depending on electronic effects. |

| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | May be altered, affecting the intensity of light absorption. |

| Fluorescence Quantum Yield (ΦF) | Generally low, but can be enhanced with specific substituents. | The presence of carboxylic acid and amide groups might lead to quenching or enhancement of fluorescence depending on the molecular environment. |

| Solvatochromism | Many anthraquinone dyes exhibit changes in color with solvent polarity. | The polar oxamic acid groups would likely enhance solvatochromic effects. |

Detailed Research Findings on Related Anthraquinone Compounds:

Research on analogous anthraquinone structures highlights their utility. For instance, specific amino- and hydroxyl-substituted anthraquinones have been investigated as colorimetric sensors for metal ions and anions. The binding of an analyte to the functional groups on the anthraquinone core leads to a discernible change in the absorption or fluorescence spectrum, forming the basis of the sensing mechanism. The oxamic acid moieties in N,N'-Anthraquinone-1,5-diyldi(oxamic acid) could potentially serve a similar role as recognition sites.

Furthermore, the electrochemical properties of anthraquinones are central to their application in electrochromic devices. These devices change color upon the application of an electrical potential. The reversible reduction and oxidation of the anthraquinone core can lead to dramatic changes in the visible spectrum. The specific substituents on the anthraquinone ring system, such as the N,N'-1,5-diyldi(oxamic acid) groups, would be expected to modulate the redox potentials and the colors of the different oxidation states.

While direct experimental data for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) in these advanced material applications is sparse, the foundational knowledge of anthraquinone chemistry provides a strong indication of its potential as a functional dye for non-biological imaging and chemical technologies. Further research would be needed to synthesize and characterize the specific properties of this compound to fully explore its capabilities.

Analytical Methodologies for N,n Anthraquinone 1,5 Diyldi Oxamic Acid Research

Chromatographic Separation Techniques (HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic methods are fundamental for separating N,N'-Anthraquinone-1,5-diyldi(oxamic acid) from impurities, starting materials, and byproducts, as well as for quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of anthraquinone (B42736) derivatives due to their relatively low volatility and polar nature.

Principle : HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For a compound like N,N'-Anthraquinone-1,5-diyldi(oxamic acid), reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase is used. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Detailed Findings : The analysis of related anthraquinone compounds often utilizes a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or an acetate (B1210297) buffer to control pH and improve peak shape. researchgate.netchemrevlett.com Detection is typically achieved using a UV-Vis detector, as the anthraquinone core exhibits strong absorbance in the UV-visible region. researchgate.net For quantitative analysis, a calibration curve is constructed by running standards of known concentrations to determine the concentration of the analyte in an unknown sample. researchgate.net Method validation for similar compounds has demonstrated good linearity (correlation coefficients >0.999) and low limits of detection (LOD) and quantification (LOQ). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of anthraquinone derivatives, although it may require derivatization for non-volatile or thermally labile compounds. researchgate.net The oxamic acid groups in N,N'-Anthraquinone-1,5-diyldi(oxamic acid) would likely necessitate a derivatization step (e.g., silylation or esterification) to increase volatility and thermal stability.

Principle : GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing definitive identification and structural information.

Detailed Findings : GC-MS has been successfully used to identify various degradation and intermediate products in industrial anthraquinone solutions. researchgate.net This demonstrates its power in qualitative analysis and for studying reaction mechanisms and stability. The mass spectrum provides a molecular fingerprint, allowing for the identification of the parent compound and related impurities by comparing fragmentation patterns with spectral libraries.

Table 8.1: Typical HPLC Parameters for Anthraquinone Derivative Analysis

| Parameter | Typical Value/Condition | Source |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Water (e.g., 1:1 v/v) or Methanol:Water:Formic Acid (e.g., 80:19:1 v/v/v) | researchgate.netchemrevlett.com |

| Flow Rate | 1.0 - 1.25 mL/min | researchgate.net |

| Detection | UV-Vis at specific wavelengths (e.g., 254 nm, 445 nm) | researchgate.netchemrevlett.com |

| LOD | 0.1 - 0.9 µg/mL | researchgate.net |

Advanced Electrochemical Methods (Cyclic Voltammetry, Chronoamperometry)

Electrochemical techniques are invaluable for probing the redox behavior of N,N'-Anthraquinone-1,5-diyldi(oxamic acid), which is dominated by the reversible two-electron, two-proton reduction of the quinone moiety.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement used to investigate the reduction and oxidation processes of a substance. researchgate.net

Principle : In a CV experiment, the potential of a working electrode is ramped linearly versus time in a triangular waveform. The resulting current from the analyte at the electrode surface is plotted as a function of the applied potential. The voltammogram provides information about the redox potentials and the kinetics of the electron transfer reactions.

Detailed Findings : For anthraquinone derivatives, CV typically reveals two successive one-electron reduction steps, corresponding to the formation of a radical anion and then a dianion. researchgate.netbohrium.com The precise potentials of these redox events are influenced by the substituents on the anthraquinone core and the properties of the solvent and supporting electrolyte. bohrium.comjku.at Experiments are conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire). researchgate.netrsc.org The reversibility of the redox process can be assessed by the separation of the cathodic (reduction) and anodic (oxidation) peak potentials and the ratio of their peak currents. researchgate.net

Chronoamperometry involves stepping the potential of the working electrode and monitoring the resulting current as a function of time.

Principle : This technique is useful for studying the kinetics of chemical reactions coupled to electron transfer and for determining the diffusion coefficient of the electroactive species. When the potential is stepped to a value where a redox reaction occurs, the current decays over time as the concentration of the analyte at the electrode surface is depleted.

Detailed Findings : Chronoamperometry has been employed in the study of anthraquinone systems, particularly in applications like flow batteries, to understand the kinetics and stability of the redox species over time. researchgate.net The data can be analyzed using the Cottrell equation to extract kinetic and diffusion parameters.

Table 8.2: Representative Electrochemical Data for Anthraquinone Systems

| Technique | Parameter Measured | Typical Observation for Anthraquinone Core | Source |

| Cyclic Voltammetry | Redox Potentials (E½) | Two reversible or quasi-reversible reduction peaks. | researchgate.netjku.at |

| Cyclic Voltammetry | Peak Separation (ΔEp) | Close to 59/n mV (where n=number of electrons) for a reversible process. | researchgate.net |

| Chronoamperometry | Current vs. Time | Current decays as t-1/2 (Cottrell behavior). | researchgate.net |

Spectrophotometric Titrations for Complexation Studies

Spectrophotometric titrations are used to study the formation of complexes between N,N'-Anthraquinone-1,5-diyldi(oxamic acid) and other species, such as metal ions. The oxamic acid groups provide potential coordination sites for metal chelation.

Principle : This method involves monitoring the changes in the UV-Visible absorption spectrum of a solution of the compound as a titrant (e.g., a solution of a metal salt) is incrementally added. Complex formation alters the electronic environment of the anthraquinone chromophore, leading to shifts in the absorption maxima (λmax) or changes in molar absorptivity.

Detailed Findings : Studies on other anthraquinone derivatives with chelating functionalities have shown that complexation with metal ions like Fe(III) or Cu(II) can be readily followed by UV-Vis spectroscopy. nih.govnih.gov By plotting the change in absorbance at a specific wavelength against the molar ratio of the metal to the ligand, it is possible to determine the stoichiometry of the resulting complex (e.g., 1:1, 1:2, 1:3). Further analysis of the titration data can yield the binding or formation constants of the complex. The absence of spectral changes upon addition of a metal ion suggests that complexation does not occur under the experimental conditions. nih.gov

Table 8.3: Spectrophotometric Titration for Complexation Analysis

| Step | Description | Information Gained |

| 1. Initial Spectrum | Record the UV-Vis spectrum of a solution of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) in a suitable solvent. | Baseline absorbance and λmax of the free ligand. |

| 2. Titration | Add small, known aliquots of a metal ion solution to the ligand solution. | A series of spectra showing changes due to complex formation. |

| 3. Data Plotting | Plot absorbance at a chosen wavelength vs. the molar ratio of metal to ligand. | Determination of complex stoichiometry (e.g., inflection point of the curve). |

| 4. Data Analysis | Apply binding models (e.g., Job's plot, mole-ratio method) to the data. | Calculation of the complex's formation constant (Kf). |

Thermogravimetric Analysis and Differential Scanning Calorimetry for Thermal Stability

Thermal analysis techniques are essential for evaluating the stability of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) at elevated temperatures and for characterizing its solid-state properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Principle : The sample is heated in a furnace on a precision balance. A plot of mass versus temperature (a thermogram) reveals weight loss events, such as the loss of solvent or water of hydration, or decomposition of the compound.

Detailed Findings : TGA provides critical information on the decomposition temperature, which is a key indicator of thermal stability. For anthraquinone compounds, devolatilization and decomposition phenomena are observed at elevated temperatures. researchgate.net The resulting thermogram can also indicate the presence of residual solvents or hydrates if weight loss occurs at lower temperatures (typically below 150°C).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Principle : The sample and an inert reference are heated at a constant rate. DSC detects thermal transitions such as melting, crystallization, and glass transitions by measuring the energy absorbed (endothermic) or released (exothermic) by the sample.

Detailed Findings : For crystalline solids like anthraquinone derivatives, DSC is used to determine the melting point (Tfus) and the enthalpy of fusion (ΔHfus). researchgate.net The sharpness of the melting peak provides an indication of the sample's purity; impurities typically cause a broadening of the peak and a depression of the melting point. researchgate.net DSC analysis of anthraquinone mixtures has been used to identify the formation of eutectics, which result in a significant reduction of the melting point compared to the pure components. researchgate.net

Table 8.4: Thermal Analysis Data for Anthraquinone Compounds

| Technique | Parameter | Significance for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) |

| TGA | Onset of Decomposition Temp. | Indicates the upper limit of thermal stability before chemical breakdown. |

| TGA | Weight Loss (%) | Quantifies the loss of volatiles (e.g., water, solvent) or decomposition products. |

| DSC | Melting Point (Tfus) | A characteristic physical property; an indicator of purity. |

| DSC | Enthalpy of Fusion (ΔHfus) | Energy required to melt the solid; relates to the strength of the crystal lattice. |

Emerging Research Directions and Future Outlook for N,n Anthraquinone 1,5 Diyldi Oxamic Acid

Integration into Hybrid Organic-Inorganic Materials

The bifunctional nature of N,N'-Anthraquinone-1,5-diyldi(oxamic acid), with its planar aromatic core and terminal carboxylic acid groups, makes it an ideal organic linker for the construction of hybrid organic-inorganic materials. A primary focus in this area is the development of metal-organic frameworks (MOFs) and coordination polymers. The oxamic acid moieties can coordinate with various metal ions, leading to the formation of porous, crystalline structures with tunable properties.

Research on analogous anthraquinone (B42736) dicarboxylic acid ligands has demonstrated the potential of these systems. For instance, MOFs constructed from anthraquinone-2,3-dicarboxylic acid and metal ions like zinc and manganese have been synthesized and investigated as cathode materials for lithium-ion batteries. mdpi.comresearchgate.net These materials can effectively inhibit the dissolution of the organic electrode material in the electrolyte, thereby enhancing cycling stability. mdpi.comresearchgate.net It is conceivable that N,N'-Anthraquinone-1,5-diyldi(oxamic acid) could form similar one-dimensional, two-dimensional, or three-dimensional networks. The resulting hybrid materials could exhibit interesting electronic, optical, and catalytic properties, stemming from the interplay between the metal nodes and the electroactive anthraquinone linkers.

Furthermore, the incorporation of this compound into hybrid polymer composites is another promising avenue. Studies on composites containing anthraquinone dyes in an ethylene-propylene matrix have shown potential for applications in intelligent packaging, where changes in optical properties could indicate environmental changes. mdpi.comnih.gov The integration of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) into polymer matrices could lead to materials with enhanced thermal stability, mechanical properties, and novel functionalities.

| Hybrid Material Type | Potential Metal Ions | Potential Applications | Related Research Findings |

| Metal-Organic Frameworks (MOFs) | Zn(II), Mn(II), Cu(II), Co(II) | Gas storage, catalysis, sensing, energy storage | Anthraquinone-based MOFs show promise as cathode materials in lithium-ion batteries, improving cycle stability. mdpi.comresearchgate.net |

| Coordination Polymers | Pb(II), Cd(II) | Luminescent materials, sensors | Anthraquinone-1,5-disulfonate has been used to create fluorescent metal complexes. |

| Hybrid Polymer Composites | - | Intelligent packaging, functional coatings | Anthraquinone dyes in polymer matrices can act as aging indicators. mdpi.comnih.gov |

Exploration of Novel Synthetic Routes and Sustainable Production

The traditional synthesis of many anthraquinone derivatives often involves harsh reaction conditions, such as the use of fuming sulfuric acid or metal chlorides, which raise environmental concerns. tandfonline.comtandfonline.com A significant future research direction will be the development of greener and more sustainable synthetic methodologies for N,N'-Anthraquinone-1,5-diyldi(oxamic acid) and its precursors.

Another avenue for exploration is the use of continuous-flow microreactors. This technology offers enhanced control over reaction parameters such as temperature and pressure, leading to improved yields, selectivity, and safety, particularly for hazardous reactions like ammonolysis, which is used in the production of aminoanthraquinones. mdpi.com The development of a continuous-flow process for the synthesis of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) could facilitate its scalable and efficient production.

| Synthetic Approach | Key Features | Potential Advantages |

| Aqueous Media Synthesis | Use of water as a solvent with a mild catalyst like alum. tandfonline.comtandfonline.com | Environmentally friendly, low cost, high yields, simple work-up. tandfonline.comtandfonline.com |

| Continuous-Flow Microreactors | Precise control over reaction conditions in a continuous process. mdpi.com | Improved safety, higher efficiency, easier scalability. mdpi.com |

| Biocatalysis | Utilization of enzymes for specific chemical transformations. | High selectivity, mild reaction conditions, reduced waste. |

Advanced Functionalization for Tailored Properties

The anthraquinone core of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) provides a versatile platform for further functionalization to tailor its properties for specific applications. The introduction of various substituents onto the aromatic rings can significantly influence its electronic, optical, and biological characteristics. colab.ws

Methodologies for introducing a wide range of functional groups, including C-C, C-N, C-O, and C-S bonds, onto the anthraquinone scaffold are well-documented. colab.ws For instance, the introduction of hydroxyl or amino groups can be achieved through various established synthetic protocols. These groups can then serve as handles for further modifications, such as alkylation or acylation, to fine-tune the molecule's solubility, reactivity, and interaction with other materials. colab.ws

A key area of interest is the strategic placement of functional groups to modulate the compound's redox potential. This is particularly relevant for applications in energy storage, such as redox flow batteries, where the stability and potential of the electroactive species are critical. rsc.org Computational screening, in conjunction with experimental validation, can accelerate the discovery of derivatives with optimized electrochemical properties. rsc.org

Scalable Synthesis and Industrial Relevance

For N,N'-Anthraquinone-1,5-diyldi(oxamic acid) to transition from a laboratory curiosity to a commercially viable material, the development of scalable and cost-effective synthetic processes is paramount. The industrial production of anthraquinone and its simple derivatives, such as 2-aminoanthraquinone, is well-established, primarily for the dye industry. nih.gov These processes often involve multi-step syntheses starting from bulk chemicals like phthalic anhydride (B1165640) and benzene (B151609) or through the nitration and subsequent reduction of anthraquinone. googleapis.com

A major industrial application of anthraquinone derivatives is in the production of hydrogen peroxide via the Riedl–Pfleiderer process, which utilizes a 2-alkyl-anthraquinone. wikipedia.org This highlights the large-scale industrial handling and recycling of anthraquinone-based compounds. The knowledge base from these established industrial processes can be leveraged to develop a robust manufacturing route for N,N'-Anthraquinone-1,5-diyldi(oxamic acid).

Future research will need to focus on optimizing reaction conditions, minimizing waste generation, and ensuring the economic viability of the entire synthetic sequence, from raw materials to the final purified product. The potential for this compound to be used as an intermediate in the synthesis of high-value products, such as specialty pigments or pharmaceuticals, will be a key driver for its industrial development. nih.gov

Interdisciplinary Research Opportunities

The multifaceted nature of N,N'-Anthraquinone-1,5-diyldi(oxamic acid) opens up a wide range of interdisciplinary research opportunities, bridging chemistry, materials science, biology, and engineering.

In the field of supramolecular chemistry , the ability of the oxamic acid groups to form strong hydrogen bonds and coordinate with metal ions can be exploited to construct complex, self-assembled architectures. For example, a novel anthraquinone diamino-bridged bis(β-cyclodextrin) has been synthesized, demonstrating cooperative binding towards guest molecules, which could be relevant for sensing or drug delivery applications.

In biomedical research , anthraquinone derivatives have a long history of use as therapeutic agents, including anticancer and antimicrobial compounds. mdpi.comnih.gov The introduction of the di(oxamic acid) functionality could lead to new derivatives with unique biological activities or improved pharmacological profiles. For instance, symmetrical 1,5-diamidoanthraquinone derivatives have been synthesized and evaluated for their cytostatic activity against various cancer cell lines. nih.gov

In the realm of materials science and engineering , the development of functional materials based on N,N'-Anthraquinone-1,5-diyldi(oxamic acid) could lead to advancements in various technologies. Its integration into electronic devices, such as sensors or batteries, is a promising area of investigation. Anthraquinone-based materials are being explored for non-aqueous redox flow batteries due to their reversible two-electron redox reactions. rsc.org The unique combination of a redox-active core and chelating side chains in N,N'-Anthraquinone-1,5-diyldi(oxamic acid) makes it a compelling candidate for such applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N'-Anthraquinone-1,5-diyldi(oxamic acid)?

- Answer : Synthesis typically involves esterification or amidation of anthraquinone-1,5-dicarboxylic acid derivatives. For example, dimethyl esters of anthraquinone dicarboxylic acids are synthesized via nitration or sulfonation of anthracene precursors, followed by oxidation and esterification under controlled conditions (e.g., methanol solvent, reflux) . Reaction parameters such as temperature (e.g., 188–189°C) and pH must be optimized to avoid side reactions (e.g., over-oxidation) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Answer : Use a combination of:

- Powder X-ray diffraction (PXRD) to confirm crystallinity and compare with simulated patterns from monoclinic systems (space group Cc) .

- Ion-exclusion chromatography for detecting polar impurities like residual oxalic or oxamic acid, which are challenging to separate via reversed-phase HPLC .

- FTIR and NMR spectroscopy to verify functional groups (e.g., carbonyl stretches at ~1670 cm⁻¹) and hydrogen bonding networks .

Q. What spectroscopic techniques are suitable for characterizing its electronic properties?

- Answer :

- UV-Vis spectroscopy to study π→π* transitions in the anthraquinone core (absorption bands at ~250–400 nm).

- Fluorescence spectroscopy to probe excited-state behavior, particularly if the compound exhibits solvatochromic shifts due to amide-anthraquinone conjugation .

- CNDO/s computational modeling to predict transition energies and validate experimental spectra .

Q. What role do hydrogen bonds play in its crystal packing?

- Answer : Intra- and intermolecular O–H···O and N–H···O hydrogen bonds stabilize the crystal lattice. For oxamic acid derivatives, these interactions result in layered or helical packing motifs, influencing solubility and thermal stability .

Advanced Research Questions

Q. How do substituents on the anthraquinone core affect its electrochemical and photochemical behavior?

- Answer : Substituents like sulfonic or oxamic acid groups alter electron density distribution, impacting redox potentials and charge-transfer efficiency. For example, electron-withdrawing groups (e.g., -SO₃H) enhance stability in oxidative environments but may reduce photocatalytic activity. Comparative studies with derivatives like anthraquinone-1,5-disulfonic acid (EC 204-177-7) can reveal structure-property trends .

Q. What computational approaches are used to model its degradation pathways?

- Answer :

- Density Functional Theory (DFT) to simulate bond cleavage under oxidative or thermal stress.

- PM7 semi-empirical methods to predict intermediates, such as oxamic acid, which resists further degradation under certain conditions (e.g., electrochemical treatment) .

- Molecular dynamics simulations to study solvent effects on stability .

Q. What challenges arise in analyzing degradation by-products during environmental or catalytic studies?

- Answer : Oxamic acid, a common degradation product, persists in solution (e.g., ~0.52 mM after 8 hours of electrochemical treatment) due to its resistance to mineralization. Researchers must use advanced oxidation processes (e.g., RuO₂/IrO₂ electrodes) or tandem mass spectrometry (LC-MS/MS) to quantify trace by-products .

Q. How can researchers optimize its application in photocatalytic or medicinal chemistry?

- Answer :

- Structure-activity relationship (SAR) studies : Modify the oxamic acid moiety to enhance binding affinity (e.g., troponyl substitutions for antiallergic activity) .

- Electrochemical profiling : Measure charge-transfer resistance and bandgap energies to assess suitability in dye-sensitized solar cells or redox mediators .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of oxamic acid groups.

- Analysis : Cross-validate chromatographic results with spectroscopic data to address co-elution issues.

- Computational Tools : Use Cambridge Structural Database (CSD) references for crystallographic comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.